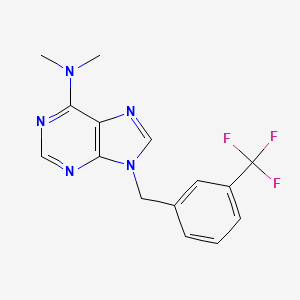
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes a phenylsulfanyl group and two methoxy groups attached to an octahydroindolizine core
Métodos De Preparación
The synthesis of 7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable indolizine derivative with a phenylsulfanyl reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups and the phenylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can introduce different alkyl or aryl groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and stability.
Comparación Con Compuestos Similares
When compared to similar compounds, 7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine stands out due to its unique combination of functional groups. Similar compounds include:
7,7-Dimethoxy-1-(phenylthio)octahydroindolizine: Differing by the presence of a thio group instead of a sulfanyl group.
7,7-Dimethoxy-1-(phenylsulfonyl)octahydroindolizine: Featuring a sulfonyl group, which can significantly alter its chemical properties and reactivity.
7,7-Dimethoxy-1-(phenylseleno)octahydroindolizine: Containing a seleno group, which introduces different electronic and steric effects.
Propiedades
Número CAS |
62240-38-4 |
|---|---|
Fórmula molecular |
C16H23NO2S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
7,7-dimethoxy-1-phenylsulfanyl-2,3,5,6,8,8a-hexahydro-1H-indolizine |
InChI |
InChI=1S/C16H23NO2S/c1-18-16(19-2)9-11-17-10-8-15(14(17)12-16)20-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3 |
Clave InChI |
OUBNMOMLAZJIKI-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN2CCC(C2C1)SC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)



![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)

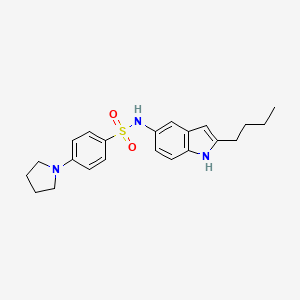
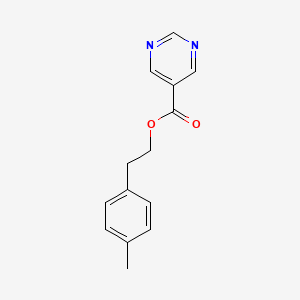

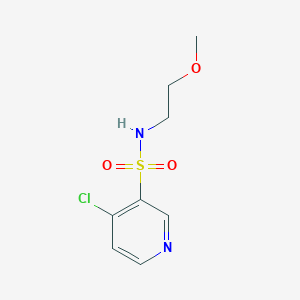
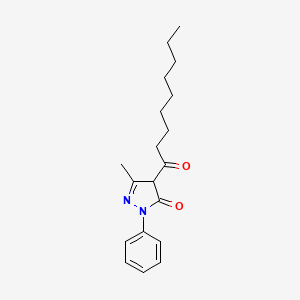
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
